molecular formula C25H28N2O5 B12514038 1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid

1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12514038
M. Wt: 436.5 g/mol
InChI Key: PNFSGKNIZOXLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid is a complex organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amines in organic synthesis. This compound is particularly significant in the field of medicinal chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction forms the Fmoc-protected amino acid, which can then be coupled with other amino acids or peptides using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently carry out the repetitive steps of deprotection and coupling required for peptide synthesis. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically peptides or peptide derivatives, which can be further modified or used in various biochemical applications .

Scientific Research Applications

1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids, preventing unwanted side reactions during peptide bond formation. The protected amino acid can then be selectively deprotected to reveal the free amine group, which can participate in further coupling reactions. This stepwise process allows for the precise assembly of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a pyrrolidine ring and a methylbutanoyl group. This structure provides distinct steric and electronic properties that can influence the reactivity and stability of the compound in peptide synthesis .

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)

InChI Key

PNFSGKNIZOXLKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.